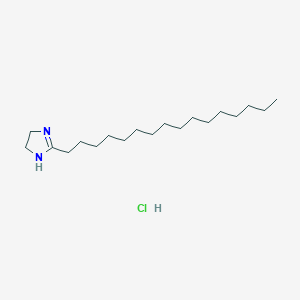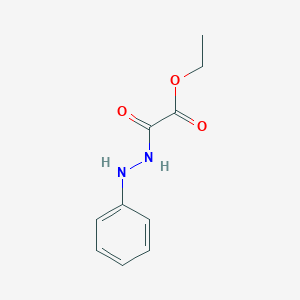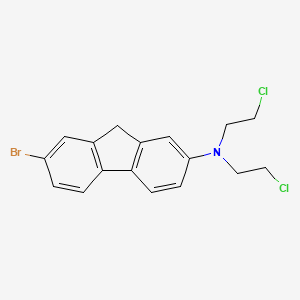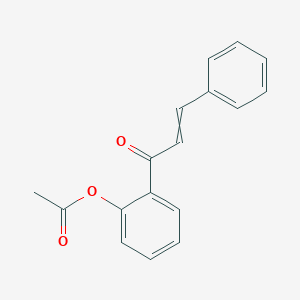
2'-Acetoxychalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Acetoxychalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are known for their diverse biological activities and are biogenetic precursors of flavonoids and isoflavonoids. The structure of 2’-Acetoxychalcone includes two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with an acetoxy group at the 2’ position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2’-Acetoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of acetophenone with benzaldehyde in the presence of an aqueous alkaline base or alcoholic alkali . The reaction typically requires a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2’-Acetoxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Acetoxychalcone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted chalcones, flavonoids, and other heterocyclic compounds.
Applications De Recherche Scientifique
2’-Acetoxychalcone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2’-Acetoxychalcone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and sustain structural stability through its 2’-hydroxyl group. It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a promising candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Chalcone: The parent compound with similar structural features but without the acetoxy group.
Flavonoids: Structurally related compounds with a closed-ring system.
Isoflavonoids: Another class of related compounds with similar biological activities.
Uniqueness: 2’-Acetoxychalcone is unique due to its acetoxy group, which enhances its biological activity and stability. This modification allows for more diverse chemical reactions and potential therapeutic applications compared to its parent compound, chalcone .
Propriétés
Formule moléculaire |
C17H14O3 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
[2-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C17H14O3/c1-13(18)20-17-10-6-5-9-15(17)16(19)12-11-14-7-3-2-4-8-14/h2-12H,1H3 |
Clé InChI |
CTSJOUULMDGHKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


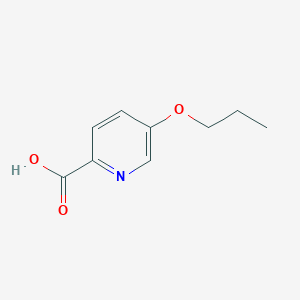
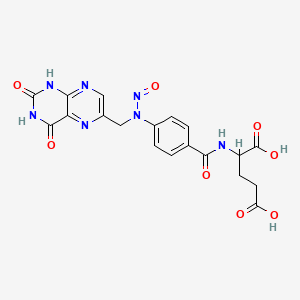

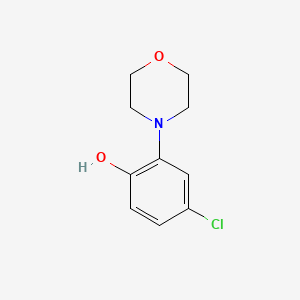
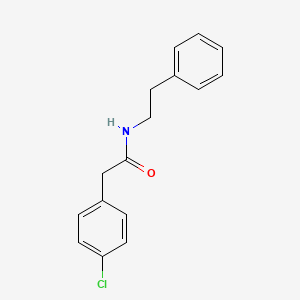
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
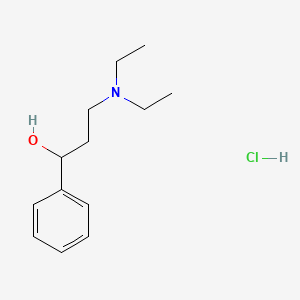
![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)
